molecular formula C14H22N2O2 B152965 tert-Butyl (2-(benzylamino)ethyl)carbamate CAS No. 174799-52-1

tert-Butyl (2-(benzylamino)ethyl)carbamate

Cat. No. B152965
M. Wt: 250.34 g/mol
InChI Key: ZSJCBAQDXIZTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (2-(benzylamino)ethyl)carbamate is a chemical entity that appears to be an intermediate or a building block in the synthesis of various biologically active compounds and pharmaceuticals. It is related to a family of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists . Another synthesis method includes the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones . Additionally, a novel synthetic method for tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives has been optimized, highlighting the importance of lithium coordination and steric hindrance .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule's reactivity and physical properties. X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of related compounds, revealing details such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with carbon dioxide to generate a zwitterionic ammonium carbamate salt has also been demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability under various conditions. The tert-butyl group generally imparts steric bulk, which can affect the reactivity and solubility of the molecule. The carbamate group is a functional moiety that can engage in hydrogen bonding and other intermolecular interactions, which can be analyzed through spectroscopic methods such as FTIR, NMR, and mass spectrometry .

Scientific Research Applications

Transformation into O-benzyl Carbamates

Tert-butyl (2-(benzylamino)ethyl)carbamate can be selectively transformed into O-benzyl carbamates. Barrett and Pilipauskas (1990) demonstrated this transformation using benzyl trichloroacetimidate, compatible with various functional groups, in a one-step process without racemization (Barrett & Pilipauskas, 1990).

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) explored tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process was particularly efficient when a benzyl group was attached to nitrogen (Sieburth, Somers, & O'hare, 1996).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) developed a rapid synthetic method for an important intermediate compound, which is a derivative of tert-butyl (2-(benzylamino)ethyl)carbamate. This compound is crucial in the synthesis of biologically active compounds like omisertinib (AZD9291), with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic and Molecular Structure Analysis

Das et al. (2016) synthesized and structurally characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. Their study revealed interesting hydrogen bond interactions and three-dimensional architecture in the crystal packing (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Diastereoselective Intramolecular α-Amidoalkylation Reactions

Garcia et al. (2006) studied the synthesis of various tert-butyl carbamate derivatives through diastereoselective intramolecular α-amidoalkylation reactions. This approach was crucial for asymmetric synthesis of complex molecular structures like Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Novel Reductive Cleavage Techniques

Murato, Shioiri, and Yamada (1977) developed a novel reductive cleavage technique using sodium borohydride for N-C-N bonds in tert-butyl carbamate derivatives. This method led to the discovery of new chemical structures and reaction pathways (Murato, Shioiri, & Yamada, 1977).

Enantioselective Synthesis

Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The synthesis involved an iodolactamization as a key step, demonstrating the versatility of tert-butyl carbamates in complex molecular syntheses (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

tert-butyl N-[2-(benzylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJCBAQDXIZTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442826
Record name tert-Butyl [2-(benzylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(benzylamino)ethyl)carbamate

CAS RN

174799-52-1
Record name tert-Butyl [2-(benzylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-N'-boc-ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-aminoethylcarbamate (6.4 g, 40.0 mmol) in methanol (60 mL) was added benzaldehyde (4.7 g, 44.0 mmol) and molecular sieve 3 Å. After stirring at ambient temperature overnight, the mixture was cooled down to ca. −10° C. (ice/salt bath) and treated portion wise with NaBH4 (9.1 g, 240.0 mmol) over 30 min. After complete addition, the bath was removed and the reaction mixture stirred at ambient temperature for 16 h. The solvent was evaporated and the residue taken into EtOAc (150 mL) and poured into water (100 mL). The organic layer was extracted with 0.5 N HCl (3×100 mL). The combined aqueous solution was cooled to 0° C., basified with sat. NaHCO3 and extracted with CHCl3 (3×100 mL). The combined organic layers were washed with brine (200 mL). After drying over MgSO4 and filtering, the solvent was evaporated in vacuo to give compound A (9.2 g, 36.8 mmol, 92%) as a colorless oil. LC-MS [M+H] 251.2 (C14H22N2O2+H, calc: 251.3). TLC Rf (DCM/MeOH 9:1): 0.30. Compound A was used without further purification.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

Benzaldehyde (3.3 ml, 32.4 mmol) was added to a stirred solution of tert-butyl-N-(2-aminoethyl)carbamate (5.19 g, 32.4 mmol) in 1,2-dichloroethane (50 ml). After stirring for 1 h sodium triacetoxyborohydride (10.3 g, 48.6 mmol) was added in two portions and the reaction mixture stirred at room temperature for a further 3 h. Dichloromethane (300 ml) was added and the mixture washed with 1N sodium hydroxide. The organic layer was dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 50-100% ethyl acetate in hexane then 1-5% methanol in ethyl acetate to afford the title compound (4.9 g, 60%). Mass spectrum (AP+): Found 251 (MH+). C14H22N2O2 requires 250.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
60%

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 2-aminoethylcarbamate (3.7 g, 22.3 mmol), benzaldehyde (2.36 g, 22.3 mmol) and MgSO4 (1.33 g) in 1,2-dicholoroethane (300 mL) and Et3N (30.1 mL, 22.3 mmol) at RT was added NaHB(AcO)3. The mixture was stirred (RT, 16 h) and filtered. The solution was washed with saturated NaHCO3 (200 ml), dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel, eluting with MeOH-DCM (0-10%) to afford tert-butyl 2-(benzylamino)ethylcarbamate (1.4 g, 23%). Mass calculated for C14H22N2O2=250.34. found: [M+H]+=251.3.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
30.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaHB(AcO)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dicholoroethane
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(benzylamino)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(benzylamino)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(benzylamino)ethyl)carbamate
Reactant of Route 4
tert-Butyl (2-(benzylamino)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(benzylamino)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(benzylamino)ethyl)carbamate

Citations

For This Compound
4
Citations
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org
VA Maslivetc, LV Frolova, S Rogelj… - The Journal of …, 2018 - ACS Publications
A strain-release-driven, cation-templated nucleophilic 7- and 8-exo-trig-cyclization of tethered Boc-protected amines to cyclopropenes is described. The featured reaction proceeds in …
Number of citations: 10 pubs.acs.org
MR Shannon - 2019 - etheses.whiterose.ac.uk
Borrowing hydrogen chemistry is a convenient method of carrying out alkylation reactions, by forming carbonyl compounds from alcohols in situ, creating more reactive intermediates. …
Number of citations: 3 etheses.whiterose.ac.uk
N Betari - 2017 - amsdottorato.unibo.it
Alzheimer’s disease (AD) is the most common form of dementia, and the one with the strongest societal impact for what concerns incidence, prevalence, and cost of care. Against this …
Number of citations: 4 amsdottorato.unibo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.